1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone
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Overview
Description
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is a quinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)aniline and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization to form the quinoline ring system. This step often involves the use of reagents like polyphosphoric acid or phosphorus oxychloride.
Substitution: The resulting quinoline intermediate is then subjected to substitution reactions to introduce the ethanone group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions to achieve high yields and purity. Common techniques include:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions. Temperature, pressure, and reaction time are carefully controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, acetyl chloride, acetic anhydride.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .
Scientific Research Applications
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives have shown promise in inhibiting various enzymes and biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antimalarial, antimicrobial, and anticancer agent.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antimalarial and anti-inflammatory agent with a quinoline core.
Uniqueness
1-(2-Chloro-6-(trifluoromethyl)quinolin-3-yl)ethanone is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse range of applications .
Properties
Molecular Formula |
C12H7ClF3NO |
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Molecular Weight |
273.64 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-5-7-4-8(12(14,15)16)2-3-10(7)17-11(9)13/h2-5H,1H3 |
InChI Key |
DLJFGUJTHLFEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=CC(=CC2=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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